molecular formula C30H45NNaO7P B1673574 Fosinopril Sodium CAS No. 88889-14-9

Fosinopril Sodium

Cat. No.: B1673574
CAS No.: 88889-14-9
M. Wt: 585.6 g/mol
InChI Key: TVTJZMHAIQQZTL-LVCDZQEYSA-M
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Description

Fosinopril Sodium, known chemically as fosinopril, is a medication primarily used to treat high blood pressure (hypertension) and heart failureBy inhibiting the enzyme responsible for the conversion of angiotensin I to angiotensin II, this compound helps relax blood vessels, allowing blood to flow more smoothly and the heart to pump more efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of fosinopril involves a series of chemical reactions, including the use of a trimethylsilyl-modified Arbuzov reaction. This process involves the generation of carbazole as a starting material, which is then subjected to various reaction conditions to produce the desired intermediate .

Industrial Production Methods: Industrial production of fosinopril typically involves large-scale chemical synthesis using bench-stable reagents. The process is designed to be efficient and safe, allowing for the production of fosinopril in multigram and multidecagram scales .

Chemical Reactions Analysis

Types of Reactions: Fosinopril undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired chemical transformations .

Major Products: The major products formed from these reactions include various intermediates that are further processed to yield fosinopril. The final product is a phosphinic acid-containing ester prodrug that is rapidly hydrolyzed to its active metabolite, fosinoprilat .

Scientific Research Applications

Fosinopril has a wide range of scientific research applications, including:

Mechanism of Action

Fosinopril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, fosinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The active metabolite, fosinoprilat, is primarily responsible for this inhibitory action .

Comparison with Similar Compounds

  • Captopril
  • Enalapril
  • Lisinopril
  • Ramipril
  • Quinapril

Comparison: Fosinopril is unique among ACE inhibitors due to its phosphinic acid-containing ester structure, which allows for rapid hydrolysis to its active form, fosinoprilat. This structural feature contributes to its distinct pharmacokinetic properties, including a longer half-life and a more gradual onset of action compared to other ACE inhibitors .

Properties

CAS No.

88889-14-9

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39+;/m1./s1

InChI Key

TVTJZMHAIQQZTL-LVCDZQEYSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)O[P@@](=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Appearance

Solid powder

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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